Texas Red-2-Sulfonamidoethyl Mercaptan Texas Red-2-Sulfonamidoethyl Mercaptan
Brand Name: Vulcanchem
CAS No.: 1258221-19-0
VCID: VC0014670
InChI: InChI=1S/C33H35N3O6S3/c37-44(38,34-11-16-43)22-9-10-23(28(19-22)45(39,40)41)29-26-17-20-5-1-12-35-14-3-7-24(30(20)35)32(26)42-33-25-8-4-15-36-13-2-6-21(31(25)36)18-27(29)33/h9-10,17-19,34H,1-8,11-16H2,(H-,39,40,41,43)
SMILES: C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCS)S(=O)(=O)[O-])CCC7
Molecular Formula: C33H35N3O6S3
Molecular Weight: 665.8 g/mol

Texas Red-2-Sulfonamidoethyl Mercaptan

CAS No.: 1258221-19-0

VCID: VC0014670

Molecular Formula: C33H35N3O6S3

Molecular Weight: 665.8 g/mol

* For research use only. Not for human or veterinary use.

Texas Red-2-Sulfonamidoethyl Mercaptan - 1258221-19-0

Description

Texas Red-2-Sulfonamidoethyl Mercaptan is a fluorescent label with a molecular weight of 665.84 and a molecular formula of C33H35N3O6S3 . It is soluble in chloroform and DMSO . It has an excitation wavelength of 582 nm and an emission wavelength of 600 nm in DMSO . Texas Red-2-Sulfonamidoethyl Mercaptan is intended for research purposes only .

Mercaptans, also known as organic thiol compounds, are chemicals containing carbon, hydrogen, and sulfur . These compounds have the general formula R-S-H, where R represents an organic substituent bonded to sulfur (S) . Ethyl mercaptan, a similar compound, is a clear, colorless, low-boiling liquid with a strong, garlic-like or skunk-like odor . It is added to odorless gases like butane and propane as a warning odorant and is used in the production of fungicides, pharmaceuticals, and insecticides .

Another similar chemical compound is Texas Red, an organic heteroheptacyclic compound with a role as a fluorochrome . Its molecular formula is C31H29ClN2O6S2 and its molecular weight is 625.2 g/mol .

CAS No. 1258221-19-0
Product Name Texas Red-2-Sulfonamidoethyl Mercaptan
Molecular Formula C33H35N3O6S3
Molecular Weight 665.8 g/mol
IUPAC Name 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Standard InChI InChI=1S/C33H35N3O6S3/c37-44(38,34-11-16-43)22-9-10-23(28(19-22)45(39,40)41)29-26-17-20-5-1-12-35-14-3-7-24(30(20)35)32(26)42-33-25-8-4-15-36-13-2-6-21(31(25)36)18-27(29)33/h9-10,17-19,34H,1-8,11-16H2,(H-,39,40,41,43)
Standard InChIKey QBUINQBVLJVORG-UHFFFAOYSA-N
SMILES C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCS)S(=O)(=O)[O-])CCC7
Canonical SMILES C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCS)S(=O)(=O)[O-])CCC7
PubChem Compound 4185606
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator